3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O3/c1-26-9-4-3-7(5-10(9)27-2)8-6-11(16(18,19)20)24-15(22-8)12(17)13(23-24)14(21)25/h3-5,8,11,22H,6H2,1-2H3,(H2,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUOGANIBBUKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N)Cl)N2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C24H24ClF3N4O3
- Molecular Weight : 508.92 g/mol
- CAS Number : 332858-58-9
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer activities. For instance, compounds similar to 3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have been evaluated against various cancer cell lines.
- Case Study : A study on pyrido[2,3-d]pyrimidine derivatives showed promising anticancer activity with IC50 values ranging from 1.48 to 4.18 µM against multiple cell lines (HCT 116, MCF-7) . While specific data on the target compound is limited, the structural similarities suggest potential efficacy.
Enzyme Inhibition
The compound's structure suggests it may inhibit key enzymes involved in cancer metabolism and progression.
- Dihydroorotate Dehydrogenase (DHODH) : Some pyrazole derivatives have been reported to inhibit DHODH effectively. This enzyme is crucial in the pyrimidine synthesis pathway and is a target for cancer therapy . The inhibition mechanism involves binding to the active site of the enzyme, which could be extrapolated to similar compounds.
Antioxidant and Antimicrobial Activity
While specific studies on this compound are scarce, related pyrazole derivatives have demonstrated antioxidant and antimicrobial properties.
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant activity in vitro. This property can be beneficial in reducing oxidative stress-related diseases .
- Antimicrobial Activity : Certain pyrazole derivatives have shown effectiveness against various microbial strains. The presence of electron-withdrawing groups like trifluoromethyl may enhance their antimicrobial potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as trifluoromethyl and methoxy groups can significantly influence the biological properties.
| Functional Group | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances lipophilicity and metabolic stability |
| Methoxy | Increases solubility and bioavailability |
| Chlorine | May enhance binding affinity to targets |
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of pyrazolo[1,5-a]pyrimidines. These studies aim to improve potency and selectivity against specific cancer types or microbial pathogens.
Summary of Findings
- Synthesis : Efficient synthetic routes have been developed for similar compounds with high yields and purity.
- Biological Evaluation : Preliminary evaluations indicate that modifications can lead to enhanced anticancer or antimicrobial activities.
- In Silico Studies : Molecular docking studies suggest favorable binding interactions with target enzymes like DHODH .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Observations:
Position 7 : The trifluoromethyl (CF₃) group is conserved across most analogues for its metabolic stability and hydrophobic interactions .
Carboxamide Modifications : The (1,5-dimethylpyrazolyl)methyl group in the target compound may enhance solubility compared to aryl carboxamides (e.g., ), which are prone to π-stacking but less water-soluble.
Pharmacological and Biochemical Comparisons
GPCR Modulation (Vasopressin Receptor)
The target compound’s structural analogue (compound 22 in ) demonstrated constitutive activity and coupling bias in vasopressin V2 receptor mutants (L83Q, Y128S). The 3,4-dimethoxyphenyl group may improve receptor subtype selectivity over phenyl or p-tolyl substituents due to steric and electronic effects .
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines with CF₃ groups (e.g., ) inhibit kinases like Pim1. The hydrogenated core in the target compound may reduce off-target effects by limiting planar aromatic interactions common in ATP-binding pockets .
Antimicrobial Activity
The 3,4-dimethoxyphenyl group’s electron-donating properties may alter this profile.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursor molecules. For example, pyrazolo[1,5-a]pyrimidine cores are often synthesized via condensation of aminopyrazoles with β-keto esters or enaminones under acidic or basic conditions . To optimize efficiency:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization rates.
- Catalysis: Employ Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to accelerate ring closure.
- Temperature Control: Perform reactions under reflux (80–120°C) for 6–24 hours, monitored by TLC/HPLC.
- Purification: Utilize column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) to isolate the tetrahydropyrimidine intermediate .
Basic Question: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
A combination of techniques is essential:
- X-ray Crystallography: Resolves absolute stereochemistry and confirms the tetrahydropyrimidine ring conformation. Example: Bond angles (e.g., C–N–C ≈ 117–124°) and torsion angles (e.g., pyrimidine ring puckering) can be compared to analogous structures .
- NMR Spectroscopy: Use ¹H/¹³C NMR and 2D experiments (HSQC, HMBC) to assign aromatic protons (e.g., 3,4-dimethoxyphenyl groups) and trifluoromethyl signals. The carboxamide NH₂ proton typically appears as a broad singlet at δ 6.5–7.5 ppm .
- IR Spectroscopy: Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and NH₂ (bending ~1600 cm⁻¹) functional groups .
Advanced Question: How can computational chemistry aid in predicting reactivity or resolving conflicting spectral data?
Answer:
- Density Functional Theory (DFT): Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites on the pyrazolo-pyrimidine core. This helps predict regioselectivity in substitution reactions .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation of trifluoromethyl groups in polar solvents) to explain yield variations .
- Spectral Simulation: Use software (e.g., ACD/Labs or Gaussian) to model NMR chemical shifts and resolve ambiguities, such as overlapping aromatic signals from dimethoxyphenyl substituents .
Advanced Question: How should researchers address discrepancies between experimental and predicted biological activity data?
Answer:
- Dose-Response Validation: Repeat enzyme inhibition assays (e.g., kinase or protease assays) with varying concentrations (1 nM–10 µM) to rule out false positives/negatives.
- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess degradation rates; unstable metabolites may explain reduced activity .
- Structural Analog Comparison: Benchmark against structurally similar compounds (e.g., trifluoromethyl-pyrazolo[1,5-a]pyrimidines) to identify activity cliffs. For example, substituent bulkiness at the 5-position (dimethoxyphenyl vs. fluorophenyl) may alter target binding .
Basic Question: What strategies improve yield in multi-step syntheses involving trifluoromethyl groups?
Answer:
- Protecting Groups: Temporarily mask reactive sites (e.g., carboxamide NH₂) using Boc or Fmoc groups during trifluoromethylation steps .
- Fluorinated Building Blocks: Incorporate pre-synthesized trifluoromethyl-pyrimidine intermediates to avoid direct C–CF₃ bond formation, which is often low-yielding .
- Microwave Assistance: Reduce reaction times (e.g., from 12 hours to 30 minutes) for steps prone to decomposition, such as cyclization .
Advanced Question: How can researchers design experiments to elucidate the role of the 3,4-dimethoxyphenyl substituent in biological activity?
Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., 3-methoxy, 4-chloro, or unsubstituted phenyl) and compare IC₅₀ values in target assays .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to analyze interactions between the dimethoxyphenyl group and hydrophobic pockets in target proteins .
- Free Energy Perturbation (FEP): Calculate binding energy differences between substituent variants to quantify their contributions to potency .
Basic Question: What analytical workflows are recommended for detecting impurities in the final product?
Answer:
- HPLC-MS: Use reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) coupled with high-resolution MS to identify byproducts (e.g., dechlorinated or demethylated derivatives) .
- Elemental Analysis: Verify purity (>95%) by comparing experimental vs. theoretical C/H/N percentages. Deviations >0.4% indicate significant impurities .
- Stability Studies: Store the compound under accelerated conditions (40°C/75% RH) for 4 weeks and monitor degradation via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
